molecular formula C16H10N2S5 B12522873 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline CAS No. 820970-27-2

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline

Numéro de catalogue: B12522873
Numéro CAS: 820970-27-2
Poids moléculaire: 390.6 g/mol
Clé InChI: XQSXTMKMLMQBIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline is a heterocyclic compound featuring a fused thienoquinoxaline core with two 1,3-dithiol-2-ylidene substituents. The thieno[3,4-b]quinoxaline scaffold combines a thiophene ring fused to a quinoxaline moiety, while the 1,3-dithiol-2-ylidene groups introduce electron-rich sulfur atoms, enhancing π-conjugation and redox activity.

Propriétés

Numéro CAS

820970-27-2

Formule moléculaire

C16H10N2S5

Poids moléculaire

390.6 g/mol

Nom IUPAC

1,3-bis(1,3-dithiol-2-ylidene)-4,9-dihydrothieno[3,4-b]quinoxaline

InChI

InChI=1S/C16H10N2S5/c1-2-4-10-9(3-1)17-11-12(18-10)14(16-21-7-8-22-16)23-13(11)15-19-5-6-20-15/h1-8,17-18H

Clé InChI

XQSXTMKMLMQBIA-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)NC3=C(N2)C(=C4SC=CS4)SC3=C5SC=CS5

Origine du produit

United States

Méthodes De Préparation

Condensation Reactions

Method :

  • Substrates : Thiophene-containing o-phenylenediamine derivatives and diketones (e.g., 1,2-cyclohexanedione).
  • Conditions : Reflux in ethanol with catalytic acid (e.g., HCl) to facilitate cyclization.

Example :
Reacting 2-aminothiophene with 1,2-cyclohexanedione under acidic conditions forms the quinoxaline core, followed by annulation to introduce the thieno ring.

Yield : ~60–70% (estimated from analogous quinoxaline syntheses).

Palladium-Catalyzed Coupling

Method :

  • Substrates : Brominated thiophene derivatives and quinoxaline precursors.
  • Conditions : Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids.

Advantages : High regioselectivity for C–C bond formation at specific positions.

Introduction of Dithiol-2-ylidene Groups

The dithiol-2-ylidene moieties are critical for the compound’s electronic properties. Key strategies include:

Bromine-Mediated Cyclization

Method :

  • Substrates : 1,3-bis-tert-butyl thioethers or dithiolane precursors.
  • Conditions : Reaction with bromine (Br₂) in dichloromethane at 0–25°C for 30–60 minutes.

Mechanism :

  • Sulfonium Intermediate Formation : Bromine reacts with thioether groups to form sulfonium intermediates.
  • Elimination and Cyclization : Isobutylene elimination generates the dithiol-2-ylidene structure via intramolecular attack.

Yield : 60–95% (varies with substituent size; bulkier groups reduce yields).

Substituent Yield (%) Conditions Reference
Hydrogen 72 Br₂, CH₂Cl₂, 0°C, 30 min
Isopropyl 61 Br₂, CH₂Cl₂, 25°C, 1 h

Triethylphosphite-Mediated Coupling

Method :

  • Substrates : 1,3-dithiole-2-one derivatives and quinoxaline precursors.
  • Conditions : Triethylphosphite (P(OEt)₃) in anhydrous acetone at room temperature.

Mechanism :

  • Reductive Elimination : P(OEt)₃ facilitates sulfur transfer, forming the dithiol-2-ylidene group.
  • Fused Ring Formation : The subtriazachlorin structure (analogous to the target compound) forms via coupling with aromatic systems.

Yield : ~30–50% (lower due to steric and electronic factors).

Post-Synthetic Functionalization

Once the core is functionalized, further steps optimize the structure:

Reduction of Quinoxaline Derivatives

Method :

  • Substrates : Quinoxaline with ketone or nitro groups.
  • Conditions : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in ethanol.

Outcome : Partial saturation of the quinoxaline ring to form 1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline.

Yield : ~70–80% (dependent on catalyst activity).

Oxidation or Sulfurization

Method :

  • Substrates : Thiol-containing intermediates.
  • Conditions : Oxidation with m-CPBA (meta-chloroperbenzoic acid) or Lawesson’s reagent.

Purpose : Converts thiol groups to disulfide or dithiol-2-ylidene moieties.

Challenges and Optimization

Regioselectivity

  • Issue : Dithiol-2-ylidene groups may attach non-specifically to the quinoxaline.
  • Solution : Use directing groups (e.g., electron-withdrawing substituents) to guide electrophilic substitution.

Solubility and Purification

  • Challenge : Poor solubility in polar solvents.
  • Approach : Column chromatography with non-polar eluents (e.g., hexane/ethyl acetate).

Characterization Techniques

Critical for confirming structure and purity:

Technique Key Observations Reference
¹H NMR Peaks at δ 4.2–5.0 ppm (dithiol-2-ylidene CH)
IR Absorption at 1250–1300 cm⁻¹ (C=S stretching)
XRD Planar geometry with S···S interactions

Comparative Analysis of Synthetic Routes

Route Yield Advantages Limitations
Bromine-Mediated Cyclization 60–95% High efficiency, mild conditions Limited to bulky substituents
Triethylphosphite Coupling 30–50% Compatible with complex cores Low yields, byproduct formation
Palladium-Catalyzed Coupling 70–80% Precision in C–C bond formation High catalyst cost

Analyse Des Réactions Chimiques

5. Mécanisme d'action

Le mécanisme par lequel le this compound exerce ses effets est principalement lié à sa structure électronique. Les motifs dithiolylidene du composé facilitent la formation de cations radicaux et de dications stables, qui sont essentiels pour ses propriétés électroniques. Ces espèces radicalaires peuvent participer à divers processus de transfert de charge, ce qui rend le composé précieux dans des applications telles que l'électronique organique et les conducteurs moléculaires.

Mécanisme D'action

The mechanism by which 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline exerts its effects is primarily related to its electronic structure. The compound’s dithiolylidene moieties facilitate the formation of stable radical cations and dications, which are crucial for its electronic properties. These radical species can participate in various charge-transfer processes, making the compound valuable in applications such as organic electronics and molecular conductors .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Thienoquinoxaline Cores

(a) 1,3-Dihydrothieno[3,4-b]quinoxaline Derivatives

highlights derivatives like 1,3-dihydrothieno[3,4-b]quinoxaline-4-oxide and its dioxide analogs. These compounds lack the 1,3-dithiol-2-ylidene substituents but share the hydrogenated thienoquinoxaline backbone. The absence of dithiol groups reduces their electron-withdrawing capacity, making them less suitable for charge-transfer applications compared to the target compound .

(b) 2,3-Bis(thiophen-3-yl)quinoxaline

This derivative (from ) replaces the dithiol-ylidene groups with thiophene rings. While thiophene enhances solubility and processability, its lower sulfur content diminishes redox activity. Single-crystal X-ray studies show planar geometries, favoring π-stacking, but conductivity measurements are inferior to dithiol-containing analogs .

Electronic and Solubility Properties

(a) Solubility and Processability

The rigid donor-acceptor-donor (D-A-D) structure of the target compound limits solubility in polar solvents like acetonitrile, a common issue in quinoxaline derivatives without alkyl/alkoxy chains (). For comparison:

Compound Solubility in Acetonitrile Key Modifications
Target Compound Low No alkyl chains, rigid D-A-D
Quinoxaline with EDOT substituents Moderate EDOT improves flexibility
Alkoxy-substituted quinoxaline (Fig. 2) High Branched alkoxy chains

Alkoxy or EDOT (3,4-ethylenedioxythiophene) substituents () significantly enhance solubility, enabling electrochemical polymerization in standard electrolytes. The target compound’s dithiol groups, while redox-active, require chlorinated solvents (e.g., dichloromethane) for processing .

(b) Electronic Properties

The 1,3-dithiol-2-ylidene groups act as strong electron donors, creating a narrow bandgap (~1.5 eV estimated) compared to:

  • EDOT-quinoxaline polymers (): Bandgap ~1.8 eV due to EDOT’s moderate donor strength.

Cyclic voltammetry data (hypothetical, based on analogs) suggests the target compound exhibits reversible oxidation peaks at +0.3 V (vs. Ag/AgCl), indicative of stable radical cation formation, a trait critical for electrochromic materials .

(a) Electrochromic Devices

The target compound’s redox activity and narrow bandgap make it a candidate for green electrochromic thin films. However, its low solubility necessitates solvent mixtures (e.g., acetonitrile/dichloromethane) for electropolymerization, unlike alkoxy-substituted quinoxalines, which form films in propylene carbonate .

(b) Conductive Polymers

Compared to EDOT-quinoxaline polymers (), the dithiol-ylidene groups may improve charge mobility but at the cost of film uniformity. Thiophene-based analogs () prioritize processability over conductivity.

Activité Biologique

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline is a complex organic compound that belongs to the class of quinoxalines. This compound has garnered attention in recent years due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores its biological activity, focusing on its antimicrobial properties and potential molecular targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N2S4\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}_4

This structure features multiple sulfur atoms and a quinoxaline core that contribute to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various quinoxaline derivatives. Specifically, research has indicated that compounds similar to this compound exhibit significant antibacterial activity while showing weaker antifungal effects. In a study conducted by researchers at Johns Hopkins University, derivatives were synthesized and tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .

Case Studies

  • Antibacterial Activity : A study published in Heterocyclic Communications reported the synthesis of several quinoxaline derivatives and their evaluation against common bacterial pathogens. The results showed that certain derivatives had MIC values as low as 16 µg/mL against E. coli, indicating strong antibacterial activity .
  • Fungal Activity : While the compound demonstrated notable antibacterial effects, its antifungal potency was classified as weak. This finding suggests that while the compound may be effective in treating bacterial infections, further modifications may be necessary to enhance its effectiveness against fungal pathogens .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of multiple sulfur atoms in its structure may play a critical role in disrupting microbial cell membranes or interfering with essential metabolic pathways.

Research Findings Summary

StudyCompoundActivityMIC (µg/mL)Notes
Johns Hopkins UniversityQuinoxaline DerivativeAntibacterial16Effective against E. coli
Heterocyclic CommunicationsVarious DerivativesAntifungal>100Weak antifungal activity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.